molecular formula C22H24ClN B1666382 3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 CAS No. 61955-05-3

3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1

Cat. No. B1666382
CAS RN: 61955-05-3
M. Wt: 337.9 g/mol
InChI Key: QPNVVIACYJVUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A23887 is a potentially neuroleptic tetracyclic spiro amine that has affinity for dopamine D-2 receptors. It is important for defining the pharmacophore for D-2 antagonist activity due to its limited conformational freedom.

Scientific Research Applications

Conformation and Thermal Inversion

Research by Oshima et al. (1999) explored the conformational aspects and thermal inversion of related dibenzo[a,d]cycloheptene ring compounds. They focused on the less stable conformers and their transition to more stable forms at higher temperatures, contributing to an understanding of the compound's structural dynamics (Oshima, Fujii, Takatani, Kokubo, & Kawamoto, 1999).

Synthesis of Esters and Piperazine Derivatives

Stelt et al. (2010) reported the synthesis of various acids and derivatives in the 5H-dibenzo[a,d]cycloheptene series, including the 10,11-dihydro analogue. This research is significant for exploring the chemical synthesis routes and potential biological activities of these compounds (Stelt, Haasjes, Tersteege, & Nauta, 2010).

Protective Group for Various Chemicals

Pless (1976) found the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group effective as a protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids, especially in peptide chemistry. This application is important for understanding its utility in complex chemical syntheses (Pless, 1976).

Monoaminergic System Involvement in Antidepressant-Like Action

Duarte et al. (2008) investigated the involvement of monoaminergic pathways in the antidepressant-like effect of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives in mice. This study contributes to the understanding of its impact on neurological pathways related to depression (Duarte, Lach, Martins, Romeiro, & Lima, 2008).

Transannular Reactions

Dobson et al. (1968) explored transannular reactions in dibenzo[a,d]cycloheptene derivatives, contributing to the knowledge of chemical reactions and interactions within these compounds (Dobson, Davis, Hartung, & Manson, 1968).

Antidepressant-Like Profile of Derivatives

Another study by Duarte et al. (2007) focused on the antidepressant-like effect of 4-amine derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptane, providing insights into their potential clinical applications in treating depression (Duarte, Martins, Romeiro, & de Lima, 2007).

Neuroleptic Properties

Carnmalm et al. (1976) reported on the neuroleptic properties of compounds structurally related to 3-Chloro-10,11-dihydro-N,N-dimethylspiro-[5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene]4'-amine, particularly focusing on their potential to act as dopamine antagonists, which is significant for understanding their role in neurological pathways (Carnmalm, Johansson, Rämsby, Stjernström, Ross, & Ogren, 1976).

properties

CAS RN

61955-05-3

Product Name

3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1

Molecular Formula

C22H24ClN

Molecular Weight

337.9 g/mol

IUPAC Name

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine

InChI

InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3

InChI Key

QPNVVIACYJVUOX-UHFFFAOYSA-N

SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl

Canonical SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
A 23887
A-23887
A23887

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
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3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
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3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
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3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
Reactant of Route 5
3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
Reactant of Route 6
3-Chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1

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